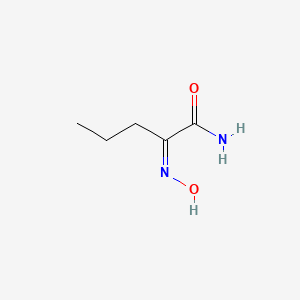

2-(Hydroxyimino)pentanamide

Description

The exact mass of the compound (2Z)-2-hydroxyiminopentanamide is 130.074227566 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-hydroxyiminopentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-2-3-4(7-9)5(6)8/h9H,2-3H2,1H3,(H2,6,8)/b7-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLAGXUBLXMTAS-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N/O)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314992-71-6 | |

| Record name | 2-(hydroxyimino)pentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Research on Oxime Amide Scaffolds

The study of oxime-amide scaffolds is built upon the foundational understanding of its constituent functional groups. Oximes, characterized by the R1R2C=NOH formula, and amides, with their R-C(=O)N(R')R'' structure, are both well-established in organic chemistry. Oximes are typically formed through the condensation of a hydroxylamine (B1172632) with a ketone or an aldehyde. nsf.gov Historically, their chemistry has been explored for a wide range of transformations, including the Beckmann rearrangement, and as protecting groups. Amides, on the other hand, form the backbone of peptides and proteins, and their synthesis and reactivity are central to bioorganic and medicinal chemistry.

The combination of these two functionalities into a single "oxime-amide" scaffold creates a molecule with unique electronic and steric properties. Research into molecules bearing adjacent oxime and amide groups has revealed their capability to chelate divalent transition and platinum group metal ions. mdpi.com This chelating ability is influenced by the rotational freedom around the bond connecting the oxime and amide carbons, allowing for different coordination modes. mdpi.com Early research often focused on the fundamental reactivity and synthesis of these bifunctional systems. Over time, the focus has evolved to harness their specific properties for more complex applications, such as in the development of novel ligands, catalysts, and biologically active agents. nsf.govmdpi.commdpi.com The evolution of analytical techniques has further enabled a deeper understanding of their structure, reactivity, and interactions with other molecules. mdpi.comresearchgate.net

Structural Significance and Distinctive Features of 2 Hydroxyimino Pentanamide

The structure of 2-(hydroxyimino)pentanamide consists of a five-carbon pentanamide (B147674) chain with an oxime group at the C2 position. This specific arrangement confers several distinctive features. The molecule can exist as stereoisomers (E and Z isomers) due to the C=N double bond of the oxime group. This isomeric configuration can significantly influence the molecule's chemical and biological properties.

The key structural feature is the juxtaposition of the nucleophilic oxime nitrogen and oxygen atoms with the electrophilic carbonyl carbon of the amide. nsf.gov This proximity allows for potential intramolecular interactions that can modulate the reactivity of both functional groups. Furthermore, the amide and oxime moieties can engage in hydrogen bonding, both as donors (N-H of the primary amide and O-H of the oxime) and acceptors (the carbonyl oxygen and the oxime nitrogen). This capacity for hydrogen bonding influences its physical properties, such as melting point and solubility, and its interactions with biological targets.

Electronically, the oxime group can influence the amide group, and vice versa. The electron-withdrawing nature of the oxime can affect the electron density on the amide, and both groups together create a unique scaffold for further chemical modification. mdpi.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H10N2O2 | arctomsci.comchemsrc.com |

Overview of Current Academic Research Trajectories and Knowledge Gaps

Current research on oxime-amide scaffolds, including structures related to 2-(hydroxyimino)pentanamide, is multifaceted. A significant area of investigation is their use as versatile building blocks in organic synthesis. nsf.gov The reactivity of the oxime group allows for transformations into other nitrogen-containing functional groups, making them valuable intermediates. nsf.gov For instance, research has explored the photocatalytic reactions of oximes to generate iminyl radicals, which can then participate in various bond-forming reactions. nsf.gov

In medicinal chemistry, oxime-amide derivatives have been investigated for a range of biological activities. For example, compounds with this scaffold have been explored as histone deacetylase (HDAC) inhibitors, which are a class of promising anticancer agents. acs.orggoogle.com The oxime-amide moiety can act as a zinc-binding group, a key interaction for HDAC inhibition. acs.org While some derivatives show activity, there is often a need to optimize the structure to improve potency and selectivity for specific HDAC isoforms. acs.org

A notable knowledge gap remains in the comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds. While studies have shown that modifications to the alkyl chain or substitutions on the amide and oxime can alter biological activity, a universally applicable model is yet to be established. mdpi.comacs.org Furthermore, much of the research focuses on more complex analogues, leaving the fundamental properties and potential applications of simpler structures like this compound itself less explored. There is a need for more systematic studies on how the stereochemistry of the oxime (E/Z isomerism) affects the biological and chemical properties of these molecules.

Interdisciplinary Relevance in Organic, Medicinal, and Bioorganic Chemistry Research

Established Synthetic Routes to the Core this compound Structure

The conventional synthesis of α-oximino amides like this compound typically involves a sequence of well-understood reactions. These routes focus on the reliable construction of the core structure through either oximation of a pre-formed amide or amidation of an oximated precursor.

Nitrosation Reactions for Oxime Formation

The formation of the N-hydroxyimino (oxime) group at the α-position of the pentanamide (B147674) structure is commonly achieved through nitrosation. This reaction targets a precursor molecule containing an active methylene (B1212753) group (a CH₂ group) adjacent to the carbonyl group of the amide.

The general mechanism involves the reaction of an α-carbon-substituted pentanamide with a nitrosating agent, such as nitrous acid (often generated in situ from sodium nitrite (B80452) and a mineral acid). The acidic conditions promote the formation of an enol or enolate intermediate of the pentanamide, which then undergoes electrophilic attack by the nitrosonium ion (NO⁺). The resulting α-nitroso amide intermediate is unstable and tautomerizes to the more stable this compound. The tendency of amino acids to undergo nitrosation can be significant, and factors like the distance between functional groups can influence the reaction. ccsnorway.com

Key reaction parameters for successful nitrosation include careful control of temperature, typically at low temperatures (e.g., 0-5 °C) to prevent degradation of nitrous acid and minimize side reactions, and the pH of the reaction medium.

Amide Bond Formation Strategies in Conjunction with Oxime Synthesis

The construction of the final this compound molecule intrinsically links the formation of the oxime and the amide bond. Synthetic strategies can be designed in two primary ways: forming the amide bond before the oxime, or vice versa.

One common approach involves the synthesis of ethyl 2-(hydroxyimino)pentanoate from a corresponding keto-ester, followed by amidation. The ester is reacted with hydroxylamine (B1172632) to form the oxime. Subsequently, this oximated ester can be converted to the target amide by reaction with ammonia (B1221849) or an appropriate amine.

Alternatively, the amide bond can be formed first. For instance, pentanamide can be synthesized and then subjected to α-oximation as described in the nitrosation section. More sophisticated methods for amide bond formation involve the use of coupling reagents to connect an α-oximino carboxylic acid (2-(hydroxyimino)pentanoic acid) with an amine. core.ac.uk A variety of coupling reagents have been developed for this purpose. core.ac.uk Modern coupling agents like (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) have been developed to improve yields and safety. luxembourg-bio.com

A stereospecific multicomponent reaction among isocyanides, syn-chlorooximes, and carboxylic acids provides an efficient one-step synthesis of syn-α-oximinoamides. acs.orgnih.gov This method offers a convergent pathway to diverse oximinoamides. acs.org

Multi-Step Synthesis from Precursor Molecules

Complex organic molecules are often created through multi-step synthesis, where the product of one reaction becomes the starting material for the next. udel.edu This approach allows for the controlled and efficient construction of the target compound from simpler, readily available precursors. vapourtec.com

A plausible multi-step synthesis for this compound could begin with a simple starting material like pentanoic acid. The synthesis might proceed as follows:

α-Halogenation: Pentanoic acid is first converted to its acid halide (e.g., pentanoyl chloride) and then undergoes α-bromination via a Hell-Volhard-Zelinsky reaction to yield 2-bromopentanoyl bromide.

Amidation: The resulting α-bromo acid halide is reacted with ammonia to form 2-bromopentanamide (B6250352).

Nucleophilic Substitution: The bromine atom is then displaced by a hydroxylamine derivative or a related nitrogen nucleophile.

Oximation: Alternatively, the 2-bromopentanamide can be converted to 2-azidopentanamide, followed by reduction and subsequent reaction with a reagent to form the oxime.

A documented synthesis of a more complex molecule containing a pentanamide and a hydroxyimino group involved a multi-step sequence that included treatment with DBU and N-chlorosuccinamide to form a ring-closed oxime, followed by further reactions and deprotection steps to yield the final product. amazonaws.com Such established pathways for complex structures highlight the modular nature of organic synthesis that can be adapted for a simpler target like this compound. amazonaws.com

Table 1: Comparison of Established Synthetic Strategies for this compound

| Strategy | Key Precursor(s) | Typical Reagents | Key Features |

|---|---|---|---|

| Nitrosation of Amide | Pentanamide derivative | Sodium nitrite, Acid | Direct oximation of the amide backbone. |

| Amidation of Oxime-Ester | Ethyl 2-(hydroxyimino)pentanoate | Ammonia | Builds the amide bond onto an existing oxime structure. |

| Coupling Reaction | 2-(Hydroxyimino)pentanoic acid, Amine | Coupling agents (e.g., COMU, OxymaPure) | Forms the amide bond as a final step; versatile. |

| Multi-Component Reaction | Isocyanide, Chlorooxime, Carboxylic acid | - | Convergent, single-step synthesis of the core structure. acs.orgnih.gov |

| Multi-Step Synthesis | Pentanoic acid | Bromine, PBr₃, Ammonia, Hydroxylamine | Stepwise construction from simple starting materials. |

Novel and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have emphasized the development of more efficient and environmentally friendly methods. These novel approaches are being applied to the synthesis of oximes and amides, offering greener alternatives to traditional routes.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste and avoiding the use of hazardous substances. ijprajournal.com Several green strategies are applicable to the synthesis of this compound.

Mechanochemistry (Grindstone Chemistry): One highly effective green method is the solvent-free synthesis of oximes by simply grinding carbonyl compounds with hydroxylamine hydrochloride. nih.govresearchgate.netnih.gov This technique, often catalyzed by a cheap and non-toxic metal oxide like Bi₂O₃, minimizes waste, proceeds rapidly at room temperature, and results in excellent yields. nih.govnih.gov Similarly, the Beckmann rearrangement, which can convert oximes to amides, has been successfully performed using sustainable mechanochemical procedures. scispace.com

Natural Acid Catalysts: Instead of strong mineral acids, which are corrosive and hazardous, aqueous extracts from natural sources like certain fruits can be used as acid catalysts for oxime synthesis. ijprajournal.com This approach aligns with the principles of using renewable feedstocks and safer chemical alternatives. ijprajournal.com

Atom Economy: Multicomponent reactions (MCRs), as mentioned earlier, are inherently green as they combine multiple reactants in a single step, maximizing atom economy and reducing the number of synthetic and purification steps. acs.org

Catalytic Methodologies for Enhanced Efficiency

Catalysis is a cornerstone of modern and sustainable chemistry, offering pathways to increase reaction rates, improve selectivity, and lower energy consumption. mdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often reused. Bismuth(III) oxide (Bi₂O₃) has been demonstrated as an effective and reusable catalyst for the solvent-free synthesis of oximes. nih.govnih.gov

Organocatalysis: Metal-free organic catalysts are increasingly used to avoid contamination of products with toxic heavy metals. An organic photoredox catalyst has been shown to promote amide bond formation without the need for metals, bases, or other additives, showing high functional group tolerance. organic-chemistry.org Base catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are crucial for controlling the regioselectivity and stereocontrol in certain multicomponent reactions leading to complex nitrogen-containing heterocycles. mdpi.com

Enantioselective Catalysis: For the synthesis of chiral molecules, chiral catalysts are essential. While this compound is not chiral, related α-substituted amides can be synthesized with high enantioselectivity using chiral catalyst systems, such as those involving copper(II) bis(oxazoline) complexes in Henry additions or chiral oxazaborolidines for ketone reductions. nih.govnih.gov These advanced catalytic methods demonstrate the high level of control achievable in modern synthesis. nih.gov

Table 2: Overview of Sustainable and Catalytic Approaches

| Approach | Principle | Example Application | Key Advantages |

|---|---|---|---|

| Mechanochemistry | Solvent-free reaction via grinding | Oxime formation using Bi₂O₃ catalyst nih.govnih.gov | Reduces solvent waste, high efficiency, short reaction times. nih.govresearchgate.net |

| Natural Catalysts | Use of renewable, non-hazardous acids | Oxime synthesis using fruit juice extracts ijprajournal.com | Environmentally benign, uses renewable resources. |

| Heterogeneous Catalysis | Use of a solid, recoverable catalyst | Amide formation using a supported boron acid catalyst organic-chemistry.org | Ease of separation, catalyst reusability. |

| Photoredox Organocatalysis | Metal-free, light-driven catalysis | Amide bond formation organic-chemistry.org | Avoids metal contamination, mild reaction conditions. |

| Multicomponent Reactions | Combining multiple reactants in one pot | Stereospecific synthesis of α-oximinoamides acs.orgnih.gov | High atom economy, reduced waste, step efficiency. |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch synthesis, offering enhanced safety, efficiency, and control over reaction parameters. scitube.iocuriaglobal.com In the context of this compound synthesis, a continuous flow setup could be envisioned for the oximation of a suitable precursor, such as 2-oxopentanamide (B11723222).

The primary advantages of a flow approach for this transformation would include:

Enhanced Safety: The reaction to form oximes can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, mitigating the risk of thermal runaway. europa.eu

Improved Mixing and Mass Transfer: The efficient mixing in microreactors ensures a homogeneous reaction mixture, which can lead to faster reaction times and higher yields compared to batch processes. mdpi.com

Precise Control over Reaction Time: In a flow system, the reaction time is determined by the reactor volume and the flow rate, allowing for precise optimization to maximize product formation and minimize the formation of byproducts.

Automation and Integration: Flow chemistry setups can be automated and integrated with in-line purification and analysis, creating a seamless and efficient manufacturing process. researchgate.net

A hypothetical flow synthesis of this compound could involve pumping a solution of 2-oxopentanamide and hydroxylamine through a heated reactor coil. The product stream would then continuously pass through a purification unit, for instance, a column containing a scavenger resin to remove any unreacted starting material or reagents.

Table 1: Hypothetical Parameters for Flow Synthesis of this compound

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed reactor | To immobilize a catalyst or reagent for easy separation. |

| Temperature | 60-100 °C | To accelerate the reaction rate. |

| Residence Time | 5-15 minutes | To allow for complete conversion of the starting material. |

| Solvent | Water or Ethanol | For environmental benefits and good solubility of reactants. scitube.io |

| Post-reaction | In-line extraction | To continuously separate the product from the reaction mixture. |

Asymmetric Synthesis and Enantioselective Production of Chiral Analogs

The oxime group in this compound can exist as E/Z isomers. Furthermore, if the carbon backbone is substituted, chiral centers can be introduced, leading to enantiomeric products. Asymmetric synthesis is crucial for producing single enantiomers, which is often a requirement for biologically active molecules. core.ac.uk

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral analogs of this compound, a chiral auxiliary could be incorporated into the pentanamide backbone. For instance, a chiral amine could be used to form the amide, and this chirality could direct the subsequent oximation or other transformations.

Several well-established chiral auxiliaries could be adapted for this purpose, including:

Evans' Oxazolidinones: These are widely used to control the stereochemistry of alkylation and acylation reactions. nih.gov

Oppolzer's Camphorsultam: This auxiliary is effective in a variety of reactions, including Michael additions and aldol (B89426) reactions. wikipedia.org

SAMP/RAMP Hydrazones: These are particularly useful for the asymmetric alkylation of ketones and aldehydes. du.ac.in

Alternatively, a chiral catalyst could be employed. For example, a chiral Lewis acid could coordinate to the precursor, 2-oxopentanamide, and direct the nucleophilic attack of hydroxylamine from a specific face, leading to an enantiomerically enriched product.

Table 2: Potential Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Potential Application |

| Evans' Oxazolidinone | Alkylation, Aldol, Acylation nih.gov | Stereoselective functionalization of the pentanamide backbone. |

| Oppolzer's Camphorsultam | Michael Addition, Diels-Alder wikipedia.org | Introduction of chirality at C3 or C4 of the pentanamide chain. |

| (S)-Proline | Aldol Condensation | Catalytic asymmetric formation of a precursor to this compound. |

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution techniques can be used to separate a racemic mixture of enantiomers. mdpi.com

Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization or chromatography due to their different physical properties. researchgate.net For a chiral analog of this compound, a chiral acid or base could be used as the resolving agent.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Various types of CSPs are commercially available, including those based on polysaccharides, proteins, and synthetic chiral polymers.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high purity.

Precursor Chemistry and Optimization of Starting Materials

One potential route to 2-oxopentanamide is the oxidation of 2-hydroxypentanamide. Another approach is the hydrolysis of 2,2-dihalopentanamide. The choice of precursor and the method for its synthesis will depend on factors such as the availability of starting materials, cost, and the desired scale of the reaction.

The optimization of the synthesis of these precursors could involve screening different reaction conditions, such as solvents, temperatures, and catalysts, to maximize the yield and purity of the product.

High-Throughput Synthesis and Combinatorial Library Generation

High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools for the rapid synthesis and screening of large numbers of compounds. ijpsonline.com These techniques could be applied to generate a library of derivatives of this compound for various applications, such as drug discovery or materials science.

A combinatorial library could be generated by varying the substituents on the pentanamide backbone. For example, a library of N-substituted 2-(hydroxyimino)pentanamides could be synthesized by reacting 2-(hydroxyimino)pentanoic acid with a diverse set of amines. Similarly, a library of analogs with different alkyl or aryl groups at the C3, C4, or C5 positions could be created.

The synthesis of these libraries can be facilitated by using automated synthesis platforms and solid-phase synthesis techniques, where the growing molecule is attached to a solid support, simplifying the purification process. nih.gov

Table 3: Illustrative Combinatorial Library of this compound Analogs

| R1 (Amide) | R2 (C3) | R3 (C4) |

| -H | -H | -H |

| -CH3 | -CH3 | -H |

| -CH2Ph | -H | -CH3 |

| -Ph | -Ph | -H |

This systematic approach allows for the exploration of a wide chemical space around the core structure of this compound, enabling the identification of compounds with desired properties.

Reactivity of the Hydroxyimino Moiety

The C=NOH group is the most reactive site for many transformations. Its reactivity is analogous to that of other ketoximes but is electronically influenced by the adjacent carbonyl group of the amide.

The hydroxyimino group of this compound can be reduced to yield either a primary amine (2-aminopentanamide) or an α-hydroxy amide (2-hydroxypentanamide), depending on the reagents and conditions employed.

Formation of Amines: Catalytic hydrogenation is a common method for reducing oximes to primary amines. Using catalysts like Raney Nickel® with a hydrogen source such as molecular hydrogen (H₂) or through catalytic transfer hydrogenation with 2-propanol, the C=N double bond and the N-O bond are both reduced to afford the corresponding primary amine. utc.edu Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also effective in converting oximes to primary amines. acs.org

Formation of α-Hydroxy Amides: The chemoselective reduction of the keto group in α-keto amides to α-hydroxy amides is a well-established transformation. rsc.orgnih.govresearchgate.net By analogy, the selective reduction of the hydroxyimino group without affecting the amide can yield 2-hydroxypentanamide. This can be achieved using various catalytic systems, including metal-free methods employing hydrosilanes with a tetrabutylammonium (B224687) fluoride (B91410) (TBAF) catalyst or through electrochemical means where methanol (B129727) serves as the hydrogen source. rsc.orgrsc.org

| Transformation | Reagent/Catalyst System | Product | Reference |

| Oxime to Primary Amine | Raney Nickel® / 2-propanol | 2-Aminopentanamide | utc.edu |

| Oxime to Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 2-Aminopentanamide | acs.org |

| α-Keto Amide to α-Hydroxy Amide | Hydrosilanes / TBAF | 2-Hydroxypentanamide | rsc.org |

| α-Keto Amide to α-Hydroxy Amide | Nickel Catalyst / Hydrosilanes | 2-Hydroxypentanamide | nih.gov |

| α-Keto Amide to α-Hydroxy Amide | Electrochemical / Methanol | 2-Hydroxypentanamide | rsc.org |

This table presents typical reduction pathways for oximes and α-keto amides, which are analogous to the potential transformations of this compound.

This compound is synthesized from its corresponding α-keto amide, 2-oxopentanamide, through a condensation reaction with hydroxylamine. This reaction, known as oximation, is reversible. The equilibrium can be shifted toward the oxime product by removing the water formed during the reaction. The mechanism typically proceeds via nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon, followed by dehydration, and it is often catalyzed by acid.

Conversely, the reverse reaction, deoximation, regenerates the keto amide. This can be accomplished through various methods, including oxidative cleavage. For instance, photoexcited nitroarenes have been shown to cleave ketoximes to their corresponding ketones, a process that is proposed to proceed through the formation of a transient cycloadduct. nih.gov

The oxime group possesses two sites for alkylation and acylation: the oxygen and the nitrogen atoms. The oxygen atom, being more nucleophilic, is the typical site of reaction.

O-Alkylation and O-Arylation: The hydroxyl group of the oxime can be readily alkylated or arylated to form oxime ethers. This is a versatile method for derivatization. organic-chemistry.org For example, O-alkylation can be achieved using alkyl halides in the presence of a base. Palladium-catalyzed O-arylation reactions have also been developed, allowing for the coupling of the oxime with aryl halides. organic-chemistry.org

N-Alkylation: While O-alkylation is more common, reactions at the amide nitrogen are also possible under specific conditions. To achieve N-alkylation of the amide, a strong base like LDA (lithium diisopropylamide) is typically required to deprotonate the amide N-H, forming an amide enolate which can then react with an alkyl halide. youtube.com However, this would be in competition with reactions at the more acidic oxime proton.

| Reaction Type | Reagent Example | Functional Group Reacting | Product Type | Reference |

| O-Alkylation | Alkyl Halide / Base | Oxime Hydroxyl | Oxime Ether | organic-chemistry.org |

| O-Arylation | Aryl Halide / Pd Catalyst | Oxime Hydroxyl | Oxime Ether | organic-chemistry.org |

| N-Alkylation | LDA / Alkyl Halide | Amide N-H | N-Alkyl Amide | youtube.com |

This table summarizes common alkylation reactions on oxime and amide functionalities relevant to this compound.

Oximes can participate in cycloaddition reactions, most notably as precursors to nitrones in 1,3-dipolar cycloadditions. nsf.gov In this pathway, the oxime can tautomerize to a nitrone intermediate. This nitrone, a 1,3-dipole, can then react in situ with a dipolarophile, such as an alkene or alkyne, to form five-membered heterocyclic rings like isoxazolidines or isoxazolines. rsc.orgrsc.org Some α,β-unsaturated oximes have also been shown to undergo intramolecular [4+2] cycloaddition reactions. nih.gov This reactivity provides a powerful route for synthesizing complex heterocyclic structures from oxime precursors. rsc.org

Metal Coordination and Chelation Chemistry of this compound

The presence of adjacent oxime and amide functional groups creates a powerful bidentate chelating moiety capable of coordinating with a variety of transition metal ions. nih.gov

This compound can act as a versatile ligand for transition metals such as Nickel(II) and Copper(II). The coordination typically involves the deprotonated oxime nitrogen and either the amide nitrogen or the amide oxygen, leading to stable five-membered chelate rings. nih.govrsc.org

Two primary coordination modes are observed for this class of ligands:

N,N-Coordination (NoxNad): The metal ion is bound by the nitrogen atom of the deprotonated oxime (Nox) and the nitrogen atom of the deprotonated amide (Nad). This mode typically results in square-planar geometries for metals like Ni(II) and Cu(II). nih.gov

N,O-Coordination (NoxOad): The metal ion is bound by the oxime nitrogen (Nox) and the carbonyl oxygen of the amide (Oad). nih.gov

The choice between these coordination modes can be influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the steric and electronic properties of the ligand backbone. Research on analogous bis-chelate oxime-amide ligands shows they readily form stable, colored complexes with Ni(II) and Cu(II), which are often square-planar and possess high thermodynamic stability. nih.gov The synthesis of these complexes generally involves reacting the ligand with a metal salt, such as NiCl₂ or Cu(OAc)₂, in a suitable solvent like methanol or ethanol, often with the addition of a base to facilitate deprotonation of the ligand. nih.govchemijournal.com

| Metal Ion | Ligand Class | Typical Coordination Mode(s) | Resulting Geometry | Reference |

| Ni(II) | Vicinal Oxime-Amide | NoxNad, NoxOad | Square-Planar | nih.gov |

| Cu(II) | Vicinal Oxime-Amide | NoxNad, NoxOad | Square-Planar | nih.gov |

| Ni(II) | Diamide-Diamine Ligands | N,N Coordination | Square-Planar | rsc.org |

This table highlights the coordination behavior of transition metals with ligand systems analogous to this compound.

Coordination Modes and Stoichiometry in Metal Complexes

The this compound molecule possesses multiple potential donor atoms—the oxime nitrogen, the oxime oxygen, and the amide oxygen—making it a versatile ligand in coordination chemistry. tamu.edu The coordination behavior is analogous to other α-hydroxyimino amides and related oxime-containing ligands, which are known to form stable complexes with a variety of transition metals. at.uanih.govresearchgate.net

The coordination can occur in several modes, primarily dictated by the reaction conditions (such as pH), the nature of the metal ion, and the stoichiometry of the reactants. nih.gov In neutral or acidic conditions, the ligand typically coordinates to the metal center through the nitrogen atom of the oxime group. at.ua The oxime group (C=N-OH) and the amide group (-CONH2) create a planar framework that facilitates the formation of chelate rings. researchgate.net

Upon deprotonation of the oxime's hydroxyl group under basic conditions, the resulting oximato group (-C=N-O⁻) becomes a strong binding site. This allows the ligand to act as a bidentate or even a bridging ligand, coordinating through both the oxime nitrogen and the oximato oxygen. at.ua This dual coordination capability can lead to the formation of binuclear complexes where the ligand bridges two metal centers. researchgate.net

Studies on analogous α-oximino amides have shown that they readily form bis-complexes with divalent metal ions like Cu²⁺ and Ni²⁺, with a general formula of M(L)₂. researchgate.net In many cases, these complexes adopt a square-planar or octahedral geometry. libretexts.org The stoichiometry is often 1:2 (metal:ligand). For instance, with Cu(II), a common stoichiometry is [Cu(L)₂], where L represents the deprotonated this compound ligand. The specific geometry is influenced by the metal's electronic configuration; for example, d⁹ copper(II) complexes are often subject to Jahn-Teller distortion. nih.gov

A key feature in the coordination of similar ligands is the formation of hydrogen bonds between the oxime groups of two cis-coordinated ligands, which stabilizes the complex. researchgate.net However, in some instances, trans-coordination can occur, particularly if steric hindrance prevents the cis-conformation. researchgate.net

Table 1: Common Coordination Modes of α-Hydroxyimino Amide Ligands

| Coordination Mode | Donor Atoms Involved | Typical Metal Ions | Stoichiometry (Metal:Ligand) |

| Monodentate (neutral) | Oxime Nitrogen | Pt(II), Pd(II) | 1:1, 1:2 |

| Bidentate (anionic) | Oxime Nitrogen, Amide Oxygen | Cu(II), Ni(II), Co(II) | 1:1, 1:2 |

| Bidentate (dianionic) | Oximato Oxygen, Amide Nitrogen | Cu(II), Ni(II) | 1:2 |

| Bridging (anionic) | Oxime Nitrogen, Oximato Oxygen | Cu(II) | 2:2 |

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications for metal complexes of this compound are not extensively documented, the broader class of oxime-metal complexes has demonstrated significant catalytic activity in various organic transformations. researchgate.netmdpi.comresearchgate.net It is plausible that complexes of this compound could exhibit similar catalytic potential.

One of the most relevant areas is in oxidation reactions. Metal complexes of ligands containing both oxime and hydrazone moieties have been shown to catalyze the oxidation of aniline (B41778) to azobenzene (B91143) with high selectivity. mdpi.com For example, certain Schiff base complexes are effective catalysts for the oxidation of aniline derivatives, with the reaction rate influenced by the electronic nature of substituents on the aniline ring. mdpi.com

Furthermore, cobalt-dioxime complexes, known as cobaloximes, are well-known vitamin B₁₂ mimics and catalyze a range of radical-mediated reactions. researchgate.net These include tandem radical cyclizations and Heck-type reactions. researchgate.net Palladium complexes of oxime ligands have also been employed as catalysts in important cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net

The rearrangement of aldoximes to primary amides is another transformation where metal complexes, including those of rhenium and nickel, serve as efficient catalysts. at.uabath.ac.uk This suggests that a complex of this compound could potentially catalyze transformations of other oximes.

Table 2: Potential Catalytic Applications Based on Analogous Oxime-Metal Complexes

| Reaction Type | Catalyst Type (Analogous) | Potential Substrates | Potential Products |

| Oxidation | Schiff Base-Metal(II) Complexes | Anilines, Alcohols | Azo Compounds, Aldehydes/Ketones |

| Cross-Coupling | Palladium-Oxime Complexes | Aryl Halides, Boronic Acids | Biaryls |

| Radical Cyclization | Cobalt-Dioxime Complexes | Alkenyl Epoxides, Alkyl Halides | Carbocycles, Functionalized Alkanes |

| Rearrangement | Rhenium/Nickel-Oxime Complexes | Aldoximes | Primary Amides |

Reactivity of the Amide Functionality

Hydrolysis and Amidation Reactions under Various Conditions

The amide group of this compound is susceptible to hydrolysis, a reaction that cleaves the amide bond to yield a carboxylic acid and ammonia. libretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by either acid or base, though it typically requires harsh conditions such as heating for extended periods. masterorganicchemistry.comlibretexts.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This facilitates nucleophilic attack by a water molecule. The subsequent elimination of ammonia (which is protonated to ammonium (B1175870) under acidic conditions) leads to the formation of 2-oxopentanoic acid oxime. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: C₃H₇C(=NOH)CONH₂ + H₃O⁺ + heat → C₃H₇C(=NOH)COOH + NH₄⁺

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. khanacademy.org This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH₂), a very poor leaving group. The reaction is driven forward by the deprotonation of the resulting carboxylic acid to form a carboxylate salt. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: C₃H₇C(=NOH)CONH₂ + OH⁻ + heat → C₃H₇C(=NOH)COO⁻ + NH₃

Amidation, the formation of an amide, is the reverse of hydrolysis. While direct amidation of a carboxylic acid is possible, it is generally inefficient. libretexts.org More commonly, the carboxylic acid group of a related molecule, 2-oxopentanoic acid oxime, would first be activated, for example, by conversion to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), before reacting with an amine to form a substituted amide. masterorganicchemistry.com

N-Substitution and Rearrangement Reactions of the Amide Nitrogen

The nitrogen atom of the primary amide in this compound can undergo substitution reactions, although this is less common than reactions at the carbonyl carbon. fiveable.me Direct N-alkylation or N-arylation is challenging due to the low nucleophilicity of the amide nitrogen. However, deprotonation of the amide with a strong base can generate an amide anion, which is a more potent nucleophile and can react with alkyl halides. rsc.org

Rearrangement reactions involving the amide group are also possible, though often require specific reagents or conditions. One of the most well-known amide rearrangements is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. This reaction proceeds via an N-bromoamide intermediate and a subsequent rearrangement of the alkyl group from the carbonyl carbon to the nitrogen atom. Applying this to this compound would theoretically produce 1-aminobutan-1-one oxime, but the reaction's compatibility with the oxime functionality would need to be considered.

Another relevant transformation is the dehydration of the primary amide to a nitrile. youtube.com Reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀) can effect this transformation. For this compound, this would yield 2-(hydroxyimino)pentanenitrile.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound allows for intramolecular reactions. Under certain conditions, the nucleophilic oxime oxygen or nitrogen could potentially attack the electrophilic amide carbonyl, or vice versa. More commonly, rearrangement reactions involving the oxime group are observed.

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. chemistrysteps.commasterorganicchemistry.com This reaction involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. chemistrysteps.com For this compound, which is derived from an α-keto amide, the migrating group would be the carbamoyl (B1232498) group (-CONH₂). The initial product would be an N-acylnitrilium ion, which upon hydration would lead to an imidic acid and subsequent rearrangement. The complexity of this intramolecular rearrangement highlights the diverse reactivity of the molecule.

Intramolecular cyclization can also be a significant pathway for related structures. For instance, N-hydroxy-2-phenoxyacetamides have been shown to undergo intramolecular cyclization to form benzoxazinones when treated with polyphosphoric acid (PPA) or Lewis acids. ias.ac.in While this compound lacks the phenoxy group for this specific cyclization, it illustrates the potential for the hydroxamic acid-like feature (N-OH) of the oxime to participate in ring-forming reactions under appropriate conditions. youtube.com

Development of Prodrugs and Pro-compounds through Chemical Derivatization (Focus on chemical design and stability, not in vivo efficacy)

The chemical structure of this compound offers several handles for derivatization to create prodrugs or pro-compounds with tailored chemical stability and release properties. Prodrug design aims to mask a functional group of a parent molecule, often to improve properties like solubility or membrane permeability, with the masking group being cleaved under specific conditions to release the active compound. nih.gov

A primary site for derivatization is the oxime's hydroxyl group. This group can be converted into an ester or an ether, creating an oxime ether or ester prodrug. The stability of this new bond would be critical. For example, creating an acyloxymethyl or an alkyloxycarbonyl derivative at the oxime oxygen could generate a prodrug that is susceptible to enzymatic hydrolysis. The rate of hydrolysis, and thus the stability of the prodrug, can be fine-tuned by altering the steric and electronic properties of the promoiety. nih.gov For instance, increasing the bulkiness of the ester group can increase the chemical stability by sterically hindering the approach of water or hydrolytic enzymes. nih.gov

Another strategy involves the amide functionality. The primary amide can be derivatized to form N-substituted amides. For example, an N-acyloxymethyl or N-mannich base prodrug could be designed. These linkages are often designed to be labile, releasing the parent primary amide upon hydrolysis. nih.gov The chemical stability of such prodrugs is highly dependent on the nature of the substituent and the pH of the environment. nih.gov

The design of these derivatives focuses on achieving a balance between sufficient stability for storage and administration, and efficient cleavage to the parent compound under desired conditions (e.g., physiological pH or in the presence of specific enzymes). nih.gov

Table 3: Potential Prodrug Derivatizations of this compound

| Derivatization Site | Prodrug Linkage | Potential Promoieties | Cleavage Mechanism |

| Oxime Hydroxyl | Ester | Acetate, Benzoate, Amino Acid Esters | Esterase-mediated hydrolysis |

| Oxime Hydroxyl | Ether | Alkoxymethyl, Acyloxymethyl | Hydrolysis (pH-dependent or enzymatic) |

| Amide Nitrogen | N-Acyloxymethyl | Acetoxymethyl, Pivaloyloxymethyl | Esterase-mediated hydrolysis |

| Amide Nitrogen | N-Mannich Base | (Dialkylamino)methyl | pH-dependent hydrolysis |

Lack of Specific Research Data on the Stereochemistry of this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific research data concerning the stereochemical aspects of reactions and derivatizations of the chemical compound This compound .

While the general principles of stereochemistry in oximes are well-established, including the concepts of E/Z isomerism and the potential for stereoselective reactions, specific studies detailing these aspects for this compound are not present in the reviewed sources. General information on oxime chemistry indicates that the spatial arrangement of the hydroxyl group relative to the other substituents on the C=N double bond can significantly influence reaction pathways and product stereochemistry. However, without dedicated research on this compound, any discussion of its specific stereochemical behavior would be speculative.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Chemical Reactivity, Transformations, and Derivatization of this compound" with a focus on "Stereochemical Aspects of Reactions and Derivatizations" as requested, due to the absence of published research findings for this particular compound.

To provide a comprehensive report, further experimental research on this compound would be required to elucidate the stereochemical outcomes of its reactions and derivatizations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of this compound, providing detailed insights into its atomic connectivity and spatial arrangement. indexcopernicus.comemerypharma.com

1D and 2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers initial but crucial information. The ¹H NMR spectrum provides details on the chemical environment of protons, while ¹³C NMR distinguishes the different carbon atoms within the molecule. emory.edu Protons attached to sp³-hybridized carbons, such as those in the pentanamide chain, typically resonate at higher fields, whereas protons near electronegative atoms like nitrogen and oxygen are shifted to lower fields. libretexts.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecule's structure. researchgate.netscience.govscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY spectra would show correlations between the protons along the pentyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is critical for identifying the connectivity between different functional groups, for instance, linking the protons on the pentyl chain to the carbonyl carbon and the oxime carbon.

A hypothetical table of expected NMR data for this compound is presented below, based on general chemical shift knowledge and data from similar structures.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 (C=O) | - | ~165 | H3, H4 |

| C2 (C=NOH) | - | ~153 | H4, H-NOH |

| C3 | ~2.5 | ~30 | H4, H5 |

| C4 | ~1.5 | ~20 | H3, H5 |

| C5 | ~0.9 | ~13 | H3, H4 |

| N-OH | ~10-12 | - | C2 |

| NH₂ | ~7-8 (broad) | - | C1 |

Solid-State NMR for Conformational Analysis and Polymorphism

Solid-state NMR (ssNMR) is a powerful technique for studying the conformation of molecules in their solid form, providing insights that are not accessible through solution NMR. mdpi.compsu.edu For this compound, ssNMR could be used to determine the specific conformation of the pentyl chain and the orientation of the hydroxyimino and amide groups in the crystal lattice. diva-portal.org It is particularly useful for identifying and characterizing polymorphism, where the same compound exists in different crystalline forms with distinct physical properties. nih.gov By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, researchers can obtain detailed information about molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov

Dynamic NMR Studies of Conformational Equilibria

Dynamic NMR (DNMR) techniques are employed to study the rates of conformational changes in molecules. indexcopernicus.comacs.orgnih.gov In this compound, several dynamic processes could potentially be observed, such as the rotation around the C-C single bonds of the pentyl chain and the C-N bond of the amide group. Furthermore, oximes can exist as (E) and (Z) isomers, and DNMR can be used to study the kinetics of their interconversion. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these conformational exchanges. acs.orgnih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. uakron.edumsu.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high accuracy (typically to four or more decimal places). sioc-journal.cnnih.govsavemyexams.com This precision enables the unambiguous determination of the molecular formula of this compound (C₅H₁₀N₂O₂) by distinguishing it from other compounds with the same nominal mass. The exact mass of C₅H₁₀N₂O₂ is 130.0742, and HRMS can confirm this value, thereby verifying its elemental composition. core.ac.uk

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. wikipedia.orgnationalmaglab.orglabmanager.com This process provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.gov For this compound, the molecular ion would be expected to undergo characteristic fragmentation patterns. researchgate.net

Common fragmentation pathways for similar compounds often involve:

Loss of small neutral molecules: Such as H₂O, NH₃, and CO.

Cleavage of the N-O bond: A characteristic fragmentation for oximes. mdpi.com

Alpha-cleavage: Fragmentation of the carbon-carbon bonds adjacent to the carbonyl group and the C=N bond.

McLafferty rearrangement: A potential fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain. nih.gov

A hypothetical fragmentation table for this compound is shown below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 130 | 113 | NH₃ | [M - NH₃]⁺ |

| 130 | 112 | H₂O | [M - H₂O]⁺ |

| 130 | 102 | CO | [M - CO]⁺ |

| 130 | 85 | C₂H₅ | [M - CH₂CH₃]⁺ (cleavage of C3-C4 bond) |

| 130 | 71 | C₃H₇ | [M - CH₂CH₂CH₃]⁺ (cleavage of C2-C3 bond) |

This detailed spectroscopic and spectrometric analysis provides a comprehensive understanding of the structure and properties of this compound at the molecular level.

Theoretical and Computational Chemistry of 2 Hydroxyimino Pentanamide

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pentanamide (B147674) chain in 2-(Hydroxyimino)pentanamide allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformations and understand the energy landscape connecting them.

Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational space of larger molecules. These methods use classical force fields to describe the potential energy of a system as a function of its atomic coordinates. Molecular dynamics (MD) simulations, which use these force fields, simulate the movement of atoms over time, allowing for the exploration of different conformations and their relative populations. mdpi.commdpi.comnasa.gov

MD simulations can provide insights into:

Conformational Preferences: Identifying the most populated conformers at a given temperature.

Dynamic Behavior: Understanding the flexibility and internal motions of the molecule.

Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on conformational equilibrium can be studied.

To systematically map the potential energy surface (PES), torsional scans can be performed. nih.gov This involves systematically rotating one or more dihedral angles and calculating the energy at each step, typically using a quantum mechanical method like DFT. The resulting energy profile reveals the locations of energy minima (stable conformers) and transition states (energy barriers between conformers).

For more complex molecules with multiple rotatable bonds, conformational search algorithms are employed. These algorithms, such as stochastic search or systematic grid searches, aim to locate all low-energy conformers on the PES. nih.gov

Table 3: Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. By mapping the reaction pathway on the potential energy surface, key intermediates and transition states can be identified.

Transition state theory can then be used to calculate reaction rates. The activation energy, determined as the energy difference between the reactants and the transition state, is a critical parameter in determining the feasibility of a reaction.

Computational methods used for reaction mechanism studies include:

Transition State Searching: Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the saddle points on the PES that correspond to transition states.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

Calculation of Activation Barriers: The energy difference between the transition state and the reactants provides the activation energy.

Table 4: Hypothetical Calculated Activation Energies for a Reaction involving this compound

| Reaction Step | Method | Activation Energy (kcal/mol) |

| Step 1: A -> B | DFT (B3LYP/6-31G(d)) | 25.4 |

| Step 2: B -> C | MP2/6-31G(d) | 15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for mapping out the minimum energy reaction pathway (MERP) on a potential energy surface. uni-muenchen.de This pathway connects a transition state (TS) to the corresponding reactants and products. rowansci.com An IRC calculation begins from an optimized transition state geometry and proceeds by taking small steps along the steepest descent path in mass-weighted coordinates, moving downhill in energy in both the forward and backward directions. jussieu.fr The primary purpose of performing an IRC calculation is to verify that a located transition state indeed connects the desired reactants and products, thus confirming the proposed reaction mechanism. rowansci.com

The procedure starts with the calculation of the Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates) at the transition state geometry. The single imaginary frequency of the Hessian corresponds to the motion along the reaction coordinate. The IRC calculation then follows this vibrational mode downhill to the local minima on either side of the transition state barrier. rowansci.com

For a hypothetical conformational isomerization of this compound, such as the rotation around the C-N single bond, an IRC calculation would elucidate the precise geometric changes the molecule undergoes. The results of such a calculation are typically visualized as a plot of potential energy versus the reaction coordinate.

Below is a hypothetical data table representing the output of an IRC calculation for the isomerization of this compound. The reaction coordinate represents the progression along the minimum energy path, with the transition state at coordinate 0.0.

| Reaction Coordinate (amu1/2·Bohr) | Relative Potential Energy (kcal/mol) | Description |

|---|---|---|

| -3.0 | 0.0 | Reactant Minimum (Conformer A) |

| -2.0 | 2.5 | Path from Reactant to TS |

| -1.0 | 7.8 | Path from Reactant to TS |

| 0.0 | 15.2 | Transition State (TS) |

| 1.0 | 9.3 | Path from TS to Product |

| 2.0 | 3.1 | Path from TS to Product |

| 3.0 | 1.5 | Product Minimum (Conformer B) |

Energy Barriers and Reaction Rate Predictions

The energy barrier, or activation energy (Ea), of a reaction is the minimum energy required for reactants to transform into products. libretexts.org In computational chemistry, this is determined by calculating the difference in energy between the transition state and the reactants. faccts.de This value is a critical determinant of the reaction rate. libretexts.org

Transition State Theory (TST) provides a framework for predicting reaction rate constants. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex (the molecular configuration at the transition state). fiveable.me The rate of reaction is then related to the concentration of this activated complex and the frequency with which it converts to products. fiveable.me The relationship is often expressed through the Eyring equation, which incorporates thermodynamic properties of the transition state.

A more common and direct way to relate the energy barrier to the reaction rate is through the Arrhenius equation: k = A e(-Ea/RT) where k is the rate constant, A is the pre-exponential factor (related to collision frequency and orientation), R is the gas constant, and T is the temperature. moreisdifferent.com Computational methods can calculate Ea, and the pre-exponential factor can be estimated from the vibrational frequencies of the reactant and transition state. tamu.edu

Below is a hypothetical table of calculated energy barriers for potential elementary reactions involving this compound, along with the predicted rate constants at 298.15 K.

| Reaction | Calculated Energy Barrier (Ea) (kcal/mol) | Predicted Rate Constant (k) at 298.15 K (s-1) |

|---|---|---|

| C-N Bond Rotation | 15.2 | 1.2 x 102 |

| (E/Z)-Isomerization at C=N | 25.8 | 3.5 x 10-6 |

| Intramolecular Proton Transfer (Oxime OH to Amide O) | 35.1 | 7.8 x 10-13 |

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein. wikipedia.orgnih.gov This method is central to structure-based drug design. The process involves sampling a vast number of possible conformations and orientations (poses) of the ligand within the binding site of the target and then using a scoring function to rank these poses based on their predicted binding affinity. h-its.org Popular software for this purpose includes AutoDock, GOLD, and Glide. nih.gov

The in silico analysis of this compound would involve docking it into the active site of a selected protein target. The results would provide insights into the potential binding mode, key intermolecular interactions (like hydrogen bonds, hydrophobic interactions), and a quantitative estimate of the binding energy.

The following table presents hypothetical docking results for this compound with a generic kinase protein target.

| Pose Rank | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 1 | -7.8 | LYS72, ASP184 | Hydrogen Bond (Amide NH, Hydroxyimino OH) |

| 2 | -7.5 | LEU132, VAL80 | Hydrophobic Interaction (Pentyl Chain) |

| 3 | -7.1 | GLU91, LYS72 | Hydrogen Bond (Amide C=O, Hydroxyimino N) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecular systems over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions at an atomic level. youtube.com For ligand-target interactions, MD simulations are used to assess the stability of the docked pose, investigate the role of solvent, and refine the understanding of the binding interactions. nih.gov The simulation requires a force field (e.g., AMBER, CHARMM, GROMOS) which defines the potential energy of the system. nih.govneutron-sciences.org

Following the molecular docking, the top-ranked pose of this compound within the kinase target would be subjected to an MD simulation. The system would be solvated in a water box with ions to mimic physiological conditions. The simulation would typically involve an initial energy minimization, followed by equilibration and a final production run. compchems.com

This table summarizes hypothetical results from a 100-nanosecond MD simulation of the this compound-kinase complex.

| Simulation Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | The ligand remains stably bound in the binding pocket. |

| Protein RMSD (Å) | 2.1 ± 0.4 | The overall protein structure is stable during the simulation. |

| Ligand-Protein H-Bonds | 2.5 ± 0.8 | Key hydrogen bonds with LYS72 and ASP184 are consistently maintained. |

| Radius of Gyration (Rg) (nm) | 1.95 ± 0.05 | The complex remains compact, with no significant unfolding. |

Prediction of Spectroscopic Properties

NMR Chemical Shifts

Computational chemistry allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The most common approach involves using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding tensors for each nucleus. acs.org These shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. rsc.org

The following tables present hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 0.95 |

| CH₂ (position 4) | 1.48 |

| CH₂ (position 3) | 2.45 |

| NH₂ | 7.20 (broad), 7.55 (broad) |

| N-OH | 11.50 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C5 (CH₃) | 13.8 |

| C4 (CH₂) | 20.1 |

| C3 (CH₂) | 30.5 |

| C2 (C=N) | 155.4 |

| C1 (C=O) | 168.2 |

Vibrational Frequencies

Theoretical vibrational (infrared) spectra can be calculated by determining the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. rowansci.com These calculated frequencies often have a systematic error, which can be corrected by applying a scaling factor. The results are invaluable for assigning experimental IR spectra. entos.ai

This table lists hypothetical key vibrational frequencies for this compound.

| Predicted Frequency (cm-1) | Vibrational Mode Assignment |

|---|---|

| 3450 | N-H stretch (asymmetric) |

| 3340 | N-H stretch (symmetric) |

| 3250 | O-H stretch (oxime) |

| 2960 | C-H stretch (alkyl) |

| 1685 | C=O stretch (amide I) |

| 1640 | C=N stretch (oxime) |

| 1610 | N-H bend (amide II) |

| 945 | N-O stretch |

UV-Vis Absorption

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelength (λ_max), the excitation energy, and the oscillator strength (f), which is a measure of the intensity of the transition.

Below is a table of hypothetical TD-DFT results for the main electronic transitions of this compound.

| Transition | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| n → π* (C=O) | 4.65 | 267 | 0.002 |

| π → π* (C=N) | 6.08 | 204 | 0.45 |

Biological Interactions and Mechanistic Studies of 2 Hydroxyimino Pentanamide Excluding Clinical Data

Enzyme Inhibition Studies: Mechanistic Biochemistry and Kinetic Analysis

No studies detailing the in vitro evaluation of 2-(Hydroxyimino)pentanamide as an enzyme inhibitor were found. Research in this area would typically involve the following analyses:

In vitro Enzyme Assays and Determination of Inhibition Constants

To assess the inhibitory potential of this compound, researchers would first select a panel of enzymes based on theoretical targets or high-throughput screening results. For each targeted enzyme, a series of in vitro assays would be conducted. These experiments would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of this compound.

From this data, key inhibition constants such as the half-maximal inhibitory concentration (IC₅₀) would be determined. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies would be necessary to determine the inhibition constant (Ki), which provides a more absolute measure of the inhibitor's potency.

A hypothetical data table for such an experiment might look like this:

| Target Enzyme | Substrate Concentration (µM) | This compound Concentration (µM) | % Inhibition |

| Enzyme A | 10 | 0.1 | 15 |

| Enzyme A | 10 | 1 | 48 |

| Enzyme A | 10 | 10 | 92 |

| Enzyme B | 5 | 0.1 | 5 |

| Enzyme B | 5 | 1 | 12 |

| Enzyme B | 5 | 10 | 25 |

Active Site Interactions and Binding Mode Investigations

To understand how this compound might inhibit an enzyme, studies would focus on its interaction with the enzyme's active site. Computational methods, such as molecular docking, would be employed to predict the most likely binding pose of the compound within the active site. These models can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the enzyme-inhibitor complex.

Experimental techniques like X-ray crystallography or cryo-electron microscopy could provide high-resolution structural data of the enzyme bound to this compound. This would offer a definitive view of the binding mode and the specific amino acid residues involved in the interaction.

Reversibility and Irreversibility of Enzyme Inhibition

Determining whether the inhibition is reversible or irreversible is a critical step. Reversibility studies, such as dialysis or rapid dilution experiments, would be performed. If the enzyme's activity is restored after removing the inhibitor, the inhibition is considered reversible. In contrast, if the activity is not recovered, the inhibition is likely irreversible, suggesting the formation of a stable covalent bond between the inhibitor and the enzyme.

Receptor Binding Profiling and Ligand-Receptor Interactions (in vitro focus)

No data exists on the receptor binding profile of this compound. Investigating a compound's ability to bind to various receptors is crucial for understanding its potential pharmacological effects and off-target activities.

Radioligand Binding Assays

Radioligand binding assays are a common method to screen a compound against a wide range of receptors. In these assays, a radiolabeled ligand with known affinity for a specific receptor is used. The ability of this compound to displace the radioligand from the receptor is measured. The concentration of the compound that displaces 50% of the bound radioligand is the IC₅₀ value, which can be used to calculate the binding affinity (Ki).

A hypothetical outcome of such a screening might be presented as follows:

| Receptor Target | Radioligand | Ki of this compound (nM) |

| Receptor X | [³H]-Ligand A | >10,000 |

| Receptor Y | [¹²⁵I]-Ligand B | 850 |

| Receptor Z | [³H]-Ligand C | >10,000 |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time data on the kinetics of ligand-receptor interactions. In an SPR experiment, a receptor of interest is immobilized on a sensor chip. A solution containing this compound is then passed over the chip, and the binding and dissociation are monitored. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated (Kₑ = kₑ/kₐ).

Cell-Based Assays for Mechanistic Pathway Exploration (Non-human cells, mechanistic focus)

Cell-based assays are fundamental in elucidating the mechanisms of action of novel chemical entities. For this compound, these in vitro studies in non-human cell lines would be the initial step in characterizing its biological activity.

Cell Permeability and Uptake Studies

The ability of a compound to cross the cell membrane is a prerequisite for intracellular target engagement. Studies to determine the cell permeability of this compound would typically involve assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like the Caco-2 permeability assay. These assays would quantify the rate at which the compound traverses a lipid bilayer or a monolayer of cells, providing a prediction of its passive diffusion capabilities.

Cellular uptake studies would further investigate the mechanisms by which this compound enters cells. This could involve incubating cultured cells with the compound and measuring its intracellular concentration over time using techniques like liquid chromatography-mass spectrometry (LC-MS). Such studies could also explore whether uptake is an active, energy-dependent process or occurs via passive diffusion.

While specific experimental data for this compound is not publicly available, a hypothetical data table for a preliminary cell permeability study is presented below.

| Assay Type | Compound Concentration (µM) | Incubation Time (min) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

| PAMPA | 10 | 30 | 5.2 |

| Caco-2 (apical to basolateral) | 10 | 60 | 3.8 |

| Caco-2 (basolateral to apical) | 10 | 60 | 4.1 |

This table is illustrative and does not represent actual experimental data for this compound.

Target Engagement Studies in Cellular Contexts

Once a potential intracellular target of this compound is hypothesized, target engagement assays are employed to confirm a direct interaction in a cellular environment. nih.gov Techniques such as the Cellular Thermal Shift Assay (CETSA) could be utilized. nih.govnih.gov CETSA measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement. Other methods include cellular target engagement assays using fluorescently labeled compounds or affinity-based probes.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Design and Synthesis of Analogs for SAR Exploration

To explore the SAR of this compound, a series of analogs would be rationally designed and synthesized. Modifications would systematically probe the importance of different structural features. For instance, analogs could be created by:

Altering the length of the alkyl chain (pentanamide).

Substituting the pentyl group with other alkyl or aryl moieties.

Modifying the hydroxyimino group (e.g., O-methylation).

Replacing the primary amide with secondary or tertiary amides, or other functional groups.

The synthesis of these analogs would likely involve standard organic chemistry reactions, such as the condensation of the corresponding α-ketoamide with hydroxylamine (B1172632) to form the oxime functionality.

Correlation of Structural Modifications with in vitro Biological Activity

The synthesized analogs would be evaluated in the same battery of in vitro assays as the parent compound (e.g., target binding, enzymatic assays, cell-based functional assays). The biological activity data would then be correlated with the structural changes to build an SAR model. This model would identify key pharmacophoric features and guide the design of next-generation compounds with improved properties.

A hypothetical SAR data table is presented below, illustrating how structural modifications might influence biological activity.

| Compound | R1 (at C5) | R2 (Amide) | Target Binding IC₅₀ (µM) | Cell Viability EC₅₀ (µM) |

| This compound | n-propyl | -NH₂ | 15.2 | > 100 |

| Analog 1 | ethyl | -NH₂ | 25.8 | > 100 |

| Analog 2 | n-butyl | -NH₂ | 8.5 | 85.3 |

| Analog 3 | n-propyl | -NHCH₃ | 12.1 | > 100 |

| Analog 4 | n-propyl | -N(CH₃)₂ | 35.6 | > 100 |

This table is a hypothetical representation of SAR data and is not based on actual experimental results for this compound and its analogs.

Explorations of Prodrug Concepts and Delivery System Chemical Design (Focus on chemical principles, not therapeutic efficacy)

The development of prodrugs for this compound is a strategic approach to modulate its physicochemical properties, with the goal of enhancing its delivery characteristics. Prodrugs are inactive chemical derivatives of a drug molecule that, following administration, undergo transformation in the body to release the active parent drug. pharmacyconcepts.inslideshare.net This strategy is employed to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, chemical instability, and inefficient permeability across biological membranes. slideshare.netnih.gov The design of prodrugs for this compound would focus on chemical modifications of its functional groups—primarily the hydroxyimino and pentanamide (B147674) moieties.